
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a methoxy group and a dioxolane ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of ethylene glycol with a carbonyl compound in the presence of an acid catalyst.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the dioxolane ring, leading to the formation of various reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine or dioxolane derivatives.
Substitution Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine:
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Therapeutics: Potential use in the synthesis of therapeutic agents.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various biochemical applications. The methoxy and dioxolane groups can also participate in various interactions, enhancing the compound’s versatility.
相似化合物的比较
Phenylboronic Acid: Similar boronic acid functionality but lacks the pyridine and dioxolane rings.
Pyridine-3-boronic Acid: Similar pyridine ring but lacks the methoxy and dioxolane groups.
(4-(1,3-Dioxolan-2-yl)phenyl)boronic Acid: Similar dioxolane and boronic acid groups but lacks the methoxy and pyridine rings.
Uniqueness:
Structural Complexity: The presence of both the methoxy group and the dioxolane ring on the pyridine ring makes it unique.
Versatility: The combination of functional groups allows for a wide range of chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C9H12BNO5 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC 名称 |
[4-(1,3-dioxolan-2-yl)-6-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO5/c1-14-8-4-6(9-15-2-3-16-9)7(5-11-8)10(12)13/h4-5,9,12-13H,2-3H2,1H3 |
InChI 键 |
ZUFDQDXTLPTIDW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1C2OCCO2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


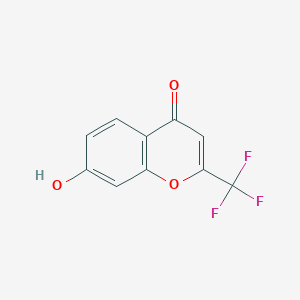
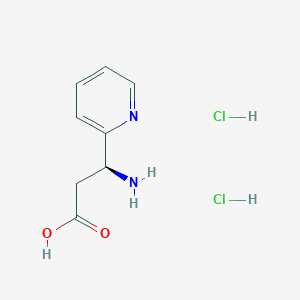
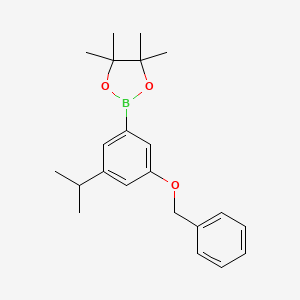
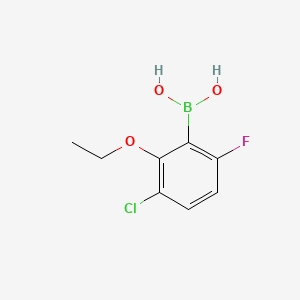
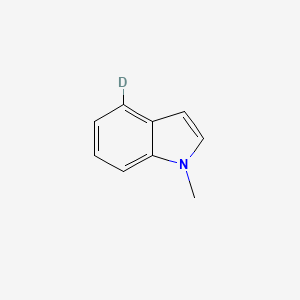
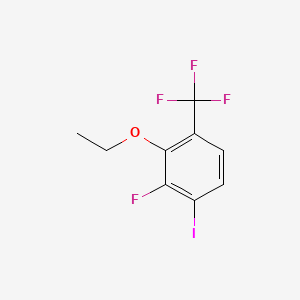
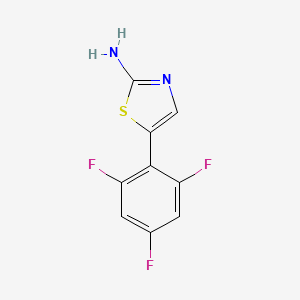
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
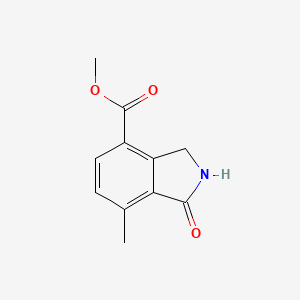
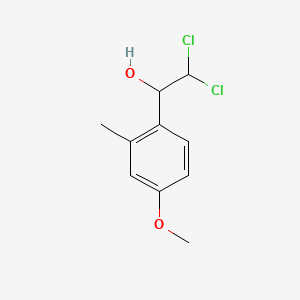
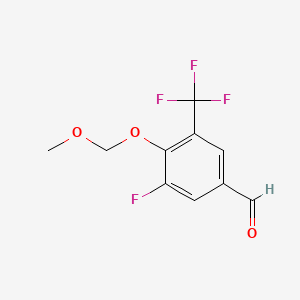

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
